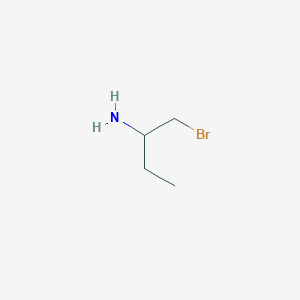
2,3,5-Trichloro-6-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-bromophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of three chlorine atoms and one bromine atom attached to a benzene ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-bromophenol typically involves the halogenation of phenol. One common method is the electrophilic bromination of phenols using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions are usually mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from phenol. The process includes chlorination followed by bromination under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and bromine atoms .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-6-bromophenol undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in further halogenation reactions.
Oxidation and reduction: It can be oxidized or reduced under specific conditions.
Nucleophilic substitution: The halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, further halogenation can lead to the formation of more highly substituted phenols .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-bromophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,3,5-Trichloro-6-bromophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Trichlorophenol
- 2,4,6-Tribromophenol
- 2,3,5-Tribromophenol
Uniqueness
2,3,5-Trichloro-6-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other halogenated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H2BrCl3O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
2-bromo-3,5,6-trichlorophenol |
InChI |
InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)5(10)6(4)11/h1,11H |
InChI-Schlüssel |
HFUMJHZNXZZWED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Br)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)


![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)



![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


